GaP plays a significant role in materials science research due to its interesting structural, optical, and mechanical properties, which can be modified by various treatments, including swift heavy ion irradiation and thermal annealing. [, , , , ] These modifications influence the material's morphology, conductivity, and thermal properties, opening up new possibilities for tailoring its characteristics for specific applications. [, , , , ]
Gallium phosphide is primarily sourced from its constituent elements, gallium and phosphorus. It has garnered attention due to its properties that are suitable for applications in light-emitting diodes, laser diodes, and solar cells. Its indirect bandgap of approximately 2.26 electron volts allows it to effectively emit light in the visible spectrum, particularly in green wavelengths, which is advantageous for optoelectronic devices .
The synthesis of gallium phosphide can be achieved through several methods:
Gallium phosphide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice where each gallium atom is tetrahedrally coordinated by four phosphorus atoms and vice versa. The lattice constant for gallium phosphide is approximately 5.451 Å . The material's structure contributes to its optical properties, making it effective in photonic applications.
Gallium phosphide participates in several chemical reactions, particularly during its synthesis:
This reaction may occur under various conditions depending on the synthesis method employed.
The mechanism by which gallium phosphide operates in electronic devices primarily revolves around its semiconductor properties:
Gallium phosphide exhibits several notable physical and chemical properties:
Gallium phosphide has a wide range of applications across various fields:
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